

# Nemtabrutinib toxicity profile safety management

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

## Nemtabrutinib Safety Profile at a Glance

The table below summarizes the key adverse events associated with **nemtabrutinib** from clinical trials, providing a quantitative overview for risk assessment [1] [2] [3].

| Adverse Event (Any Grade)         | Incidence (Any Grade) | Incidence (Grade $\geq$ 3) | Management Notes / Recommended Monitoring  |
|-----------------------------------|-----------------------|----------------------------|--------------------------------------------|
| <b>Hematologic Toxicities</b>     |                       |                            |                                            |
| Decreased Neutrophil Count        | 31% [1]               | 27% [1]                    | Monitor CBC with differential regularly.   |
| Decreased Platelet Count          | 24% [1]               | 14% [1]                    | Monitor for bleeding and thrombocytopenia. |
| Anemia                            | 20% [1]               | 12% [1]                    |                                            |
| <b>Non-Hematologic Toxicities</b> |                       |                            |                                            |

| Adverse Event (Any Grade) | Incidence (Any Grade)                 | Incidence (Grade $\geq 3$ ) | Management Notes / Recommended Monitoring                                           |
|---------------------------|---------------------------------------|-----------------------------|-------------------------------------------------------------------------------------|
| Dysgeusia (Altered Taste) | 36% [1]                               | 0% [1]                      | Typically low-grade and manageable.                                                 |
| Hypertension              | 35% [1]                               | 14% [1]                     | Monitor blood pressure regularly; manage with standard anti-hypertensives.          |
| Diarrhea                  | 28% [1]                               | 3% [1]                      | Supportive care.                                                                    |
| Fatigue                   | 32% [1]                               | 3% [1]                      |                                                                                     |
| Nausea                    | 30% [1]                               | 3% [1]                      |                                                                                     |
| <b>Key Safety Signals</b> |                                       |                             |                                                                                     |
| Atrial Fibrillation       | 2 reports (1 Grade 3) [1]             |                             | Low incidence reported; baseline CV risk assessment and monitoring recommended [4]. |
| Bleeding                  | Major hemorrhage: 2.2% (in class) [4] |                             | Caution with concomitant anticoagulants/antiplatelets [5] [4].                      |
| Infection / Pneumonia     | 22% (any), 14% (Gr $\geq 3$ ) [1]     |                             | Monitor for signs of infection; provide prophylactic support as needed.             |

## Experimental Protocols & Clinical Trial Designs

The safety and efficacy data for **nemtabrutinib** are primarily derived from the following key study designs, which can serve as a reference for planning preclinical and clinical investigations.

**1. First-in-Human & Dose-Finding Study (MK-1026-001/NCT03162536)** This phase 1 study established the foundational safety, pharmacology, and initial antitumor activity of **nemtabrutinib** [2].

- **Objective:** To determine the safety, recommended phase 2 dose (RP2D), and preliminary efficacy in patients with relapsed/refractory hematologic malignancies.

- **Population:** 48 patients with CLL, B-cell NHL, or Waldenström macroglobulinemia, relapsed/refractory after  $\geq 2$  prior therapies.
- **Dosing Design:** Open-label, single-arm study utilizing a **3 + 3 dose escalation design**. Patients received **nemtabrutinib** at doses ranging from 5 mg to 75 mg once daily in 28-day cycles.
- **Primary Endpoints:**
  - Safety and tolerability, including the incidence of dose-limiting toxicities (DLTs).
  - Determination of the RP2D.
- **Key Outcomes:**
  - The RP2D was established at **65 mg once daily**.
  - Grade  $\geq 3$  treatment-emergent adverse events occurred in 89% of patients, with the most common being neutropenia (23.4%), febrile neutropenia (14.9%), and pneumonia (14.9%).
  - An overall response rate of 75% was observed in CLL patients at the 65 mg dose.

**2. Phase 2 Dose-Expansion Study (BELLWAVE-001)** This study expanded on the phase 1 data to further evaluate efficacy and safety in specific patient cohorts [1] [3].

- **Objective:** To evaluate the antitumor activity and safety of the RP2D in a larger population.
- **Population:** Patients with symptomatic CLL/SLL or B-cell NHL with measurable disease and relapsed/refractory disease after at least 2 prior lines of therapy.
- **Dosing:** **Nemtabrutinib** 65 mg administered orally once daily. Treatment continued until disease progression, intolerable toxicity, or withdrawal.
- **Primary Endpoint:** Overall Response Rate (ORR) per iwCLL criteria.
- **Key Safety Findings:**
  - In the CLL/SLL group, all patients experienced at least one TEAE, with 74% experiencing a grade 3 or higher TEAE.
  - 13% of patients across hematologic malignancies discontinued treatment due to a treatment-related AE.
  - No treatment-related deaths were reported.

## Mechanism of Action and Safety Considerations

The following diagram illustrates **nemtabrutinib**'s mechanism of action and the hypothesized links to its key safety considerations, which is crucial for understanding its toxicity profile.

## Frequently Asked Questions for Research Professionals

**Q1: How does the safety profile of nemtabrutinib, a non-covalent BTK inhibitor, compare with earlier covalent BTK inhibitors?** Early data suggests that **nemtabrutinib** may have a differentiated safety profile. The incidence of certain cardiovascular events, particularly atrial fibrillation, appears low in clinical trials (e.g., 2 cases reported in one study) [1] [4]. This is potentially due to its reversible mechanism and possibly a different off-target kinase inhibition profile compared to ibrutinib, which is known for higher rates of AF and hypertension [4]. However, **nemtabrutinib** still carries class-effect toxicities, such as hematologic events and bleeding risk.

**Q2: What is the recommended management for hematologic toxicities observed with nemtabrutinib?**

Based on clinical trial protocols and expert consensus for BTK inhibitors [1] [5]:

- **Monitoring:** Regular complete blood count (CBC) with differential is mandatory.
- **Neutropenia:** Manage with dose interruptions and growth factor support (G-CSF) for grade  $\geq 3$  events.
- **Thrombocytopenia:** Monitor for signs of bleeding. Dose modification and platelet transfusions should be considered per clinical guidelines for severe cases.
- Clinical trial data shows these events are often manageable and infrequently lead to treatment discontinuation (13% in BELLWAVE-001) [3].

**Q3: Are there specific drug-drug interactions that should be considered in trial design with nemtabrutinib?**

While specific data for **nemtabrutinib** is limited, as a class, BTK inhibitors are primarily metabolized by cytochrome P450 3A (CYP3A) and may inhibit transporters like P-glycoprotein (P-gp) [5].

Therefore, in trial protocols:

- **Strong CYP3A Inhibitors/Inducers:** Concomitant use should be avoided or closely monitored, as they may significantly alter **nemtabrutinib** exposure.
- **P-gp Substrates:** Use caution with narrow therapeutic index P-gp substrates (e.g., digoxin).
- **Anticoagulants/Antiplatelets:** Concomitant use increases bleeding risk and requires careful monitoring [5] [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Nemtabrutinib Generates Responses, Displays ... [onclive.com]
2. First-in-Human Study of the Reversible BTK Inhibitor ... [pubmed.ncbi.nlm.nih.gov]
3. ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study - CLL Society [cllsociety.org]
4. Cardiovascular Adverse Effects of Novel Bruton Tyrosine ... [acc.org]
5. Evidence-based expert consensus on clinical management of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Nemtabrutinib toxicity profile safety management]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-toxicity-profile-safety-management>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)